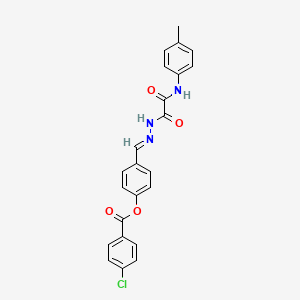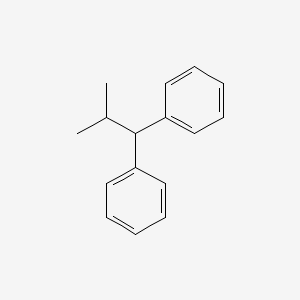
1,1-Diphenyl-2-methylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenyl-2-methylpropane is an organic compound with the molecular formula C16H18 It is characterized by a central propane chain with two phenyl groups attached to the first carbon and a methyl group attached to the second carbon
準備方法
Synthetic Routes and Reaction Conditions
1,1-Diphenyl-2-methylpropane can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of benzene with 2-methylpropane-1,1-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound often involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1,1-Diphenyl-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Products such as 3,3-diphenyl-2-butanone and benzophenone.
Reduction: Various hydrocarbons depending on the extent of reduction.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
1,1-Diphenyl-2-methylpropane has several applications in scientific research:
Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of other organic compounds and materials.
作用機序
The mechanism of action of 1,1-Diphenyl-2-methylpropane involves its interaction with various molecular targets. The phenyl groups can participate in π-π interactions with aromatic systems, while the central propane chain can undergo various chemical transformations. These interactions and transformations are crucial for its effects in different applications.
類似化合物との比較
Similar Compounds
1,1-Diphenylethane: Similar structure but lacks the methyl group on the second carbon.
1,1-Diphenylpropane: Similar structure but with a different substitution pattern.
2,2-Diphenylpropane: Similar structure but with both phenyl groups on the second carbon.
Uniqueness
1,1-Diphenyl-2-methylpropane is unique due to the specific positioning of its phenyl and methyl groups, which influences its chemical reactivity and interactions. This unique structure makes it a valuable compound for various research applications.
特性
CAS番号 |
1634-11-3 |
|---|---|
分子式 |
C16H18 |
分子量 |
210.31 g/mol |
IUPAC名 |
(2-methyl-1-phenylpropyl)benzene |
InChI |
InChI=1S/C16H18/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3 |
InChIキー |
WYYWMBKUPQWNRU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


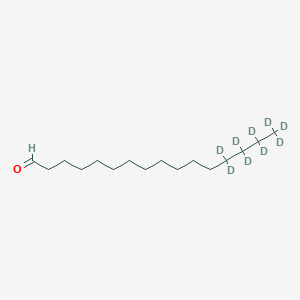
![6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B11942658.png)
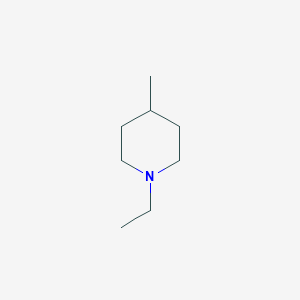

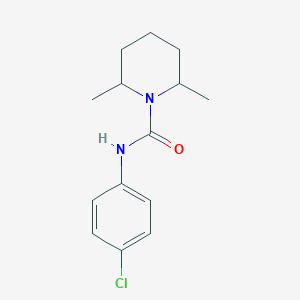

![7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11942671.png)
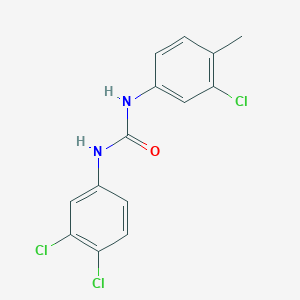
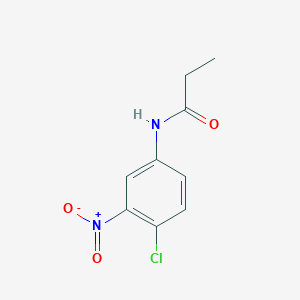
![N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11942688.png)


